molecular formula C8H9BrN2O2 B13483875 methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate

methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate

Cat. No.: B13483875
M. Wt: 245.07 g/mol
InChI Key: DHIAJBPFIUFHDR-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate is a bicyclic heterocyclic compound featuring a pyrroloimidazole core with a bromine substituent at position 3 and a methyl ester group at position 1. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its reactive bromine atom and ester functionality. The synthesis involves bromination of the precursor compound in dichloromethane (DCM) using bromine (Br₂) in the presence of sodium carbonate (Na₂CO₃), followed by purification via flash chromatography .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-13-7(12)6-5-3-2-4-11(5)8(9)10-6/h2-4H2,1H3

InChI Key

DHIAJBPFIUFHDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCN2C(=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate typically involves the bromination of a pyrroloimidazole precursor followed by esterification. Common synthetic routes include:

    Esterification: The carboxylate group is introduced through esterification reactions using methanol and a suitable catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrroloimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate with structurally related compounds, emphasizing key differences in substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents/Features Notable Differences
This compound (Target) C₈H₉BrN₂O₂ 257.08 (calculated) Not reported - Methyl ester at position 1
- Bromine at position 3
Reference compound; simple ester and bromine substitution.
Ethyl 3',5'-diamino-5-bromo-1'-(4-methoxyphenyl)-1-methyl-2-oxospiro[...]-6'-carboxylate (20b) C₂₄H₂₂BrN₅O₄ 524.37 262–264 - Ethyl ester
- Spiro indoline ring
- Amino and methoxyphenyl groups
Complex spiro architecture; higher molecular weight and melting point
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-...-6-carbonitrile (14d) C₂₅H₁₆Br₂N₄O 559 259–260 - Nitrile group
- Two bromine atoms
- Bulky aryl substituents
Dual bromine substitution; nitrile functionality enhances hydrogen bonding
3-Bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrobromide C₇H₈Br₂N₂O₂ 311.96 Not reported - Carboxylic acid hydrobromide salt Ionic salt form; altered solubility and stability compared to esters
3-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride (DY1Y6760) C₇H₈BrClN₂O₂ 267.51 (calculated) Not reported - Carboxylic acid hydrochloride
- Bromine at position 3
Different ring system (1,2-a vs. 1,2-c); chloride counterion
tert-Butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate C₁₁H₁₅BrN₂O₂ 287.15 Not reported - tert-Butyl ester
- Reduced dihydro scaffold
Bulkier ester group; impacts lipophilicity and metabolic stability

Key Findings and Implications

Substituent Effects: The methyl ester in the target compound offers moderate steric hindrance and hydrolytic stability, whereas the tert-butyl ester (e.g., DY1Y6760) provides enhanced steric protection but lower solubility in polar solvents . Bromine positioning (e.g., at position 3 vs.

Structural Complexity :

  • Compounds like 20b and 14d incorporate spiro rings or aryl groups, increasing molecular weight and rigidity. These features are advantageous in medicinal chemistry for target binding but may complicate synthesis .

Salt Forms :

  • The hydrobromide and hydrochloride salts (e.g., C₇H₈Br₂N₂O₂ and DY1Y6760) exhibit improved crystallinity and solubility in aqueous media, making them preferable for pharmaceutical formulations .

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